molecular formula C7H16N2O2 B2372796 (5S,6R)-2,2-Dimethyl-1,3-dioxepane-5,6-diamine CAS No. 2470278-92-1

(5S,6R)-2,2-Dimethyl-1,3-dioxepane-5,6-diamine

Cat. No.: B2372796
CAS No.: 2470278-92-1
M. Wt: 160.217
InChI Key: BBGZFFZIRFAACC-OLQVQODUSA-N
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Description

(5S,6R)-2,2-Dimethyl-1,3-dioxepane-5,6-diamine is a chemical compound with a unique structure that includes a dioxepane ring and two amine groups

Scientific Research Applications

(5S,6R)-2,2-Dimethyl-1,3-dioxepane-5,6-diamine has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It can be used in the development of new materials or as a reagent in industrial processes.

Mechanism of Action

This is particularly relevant for biologically active compounds. It involves understanding how the compound interacts with biological systems .

Safety and Hazards

This involves understanding the risks associated with handling and disposing of the compound. Material Safety Data Sheets (MSDS) are a good source of this information .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5S,6R)-2,2-Dimethyl-1,3-dioxepane-5,6-diamine typically involves the formation of the dioxepane ring followed by the introduction of the amine groups. One common method involves the cyclization of a suitable diol precursor with a carbonyl compound under acidic conditions to form the dioxepane ring. Subsequent amination reactions introduce the amine groups at the desired positions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to facilitate the cyclization and amination steps efficiently.

Chemical Reactions Analysis

Types of Reactions

(5S,6R)-2,2-Dimethyl-1,3-dioxepane-5,6-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

    Substitution: The amine groups can participate in substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonyl-containing derivatives, while substitution reactions can introduce a variety of functional groups.

Comparison with Similar Compounds

Similar Compounds

  • (2S,3R,4R,5S,6R)-2-(4-chloro-3-(4-hydroxybenzyl)phenyl)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol
  • Dapagliflozin : A sodium-glucose co-transporter 2 (SGLT2) inhibitor used in the treatment of type 2 diabetes.

Uniqueness

(5S,6R)-2,2-Dimethyl-1,3-dioxepane-5,6-diamine is unique due to its specific dioxepane ring structure and the presence of two amine groups. This structural uniqueness can impart distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

(5S,6R)-2,2-dimethyl-1,3-dioxepane-5,6-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O2/c1-7(2)10-3-5(8)6(9)4-11-7/h5-6H,3-4,8-9H2,1-2H3/t5-,6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBGZFFZIRFAACC-OLQVQODUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC(C(CO1)N)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(OC[C@H]([C@H](CO1)N)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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